molecular formula C23H23N2O4P B11083045 Diphenyl (4-benzoylpiperazino)phosphonate

Diphenyl (4-benzoylpiperazino)phosphonate

Cat. No.: B11083045
M. Wt: 422.4 g/mol
InChI Key: IMDTUNILHDTZQW-UHFFFAOYSA-N
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Description

Diphenyl (4-benzoylpiperazino)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl and a 4-benzoylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl (4-benzoylpiperazino)phosphonate typically involves the reaction of diphenyl phosphite with 4-benzoylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents.

    Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed:

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphonates.

Scientific Research Applications

Diphenyl (4-benzoylpiperazino)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of Diphenyl (4-benzoylpiperazino)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

  • Diphenyl phosphite
  • Diphenylphosphine oxide
  • Diethyl (4-benzoylpiperazino)phosphonate

Comparison: Diphenyl (4-benzoylpiperazino)phosphonate is unique due to the presence of the 4-benzoylpiperazino moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23N2O4P

Molecular Weight

422.4 g/mol

IUPAC Name

(4-diphenoxyphosphorylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C23H23N2O4P/c26-23(20-10-4-1-5-11-20)24-16-18-25(19-17-24)30(27,28-21-12-6-2-7-13-21)29-22-14-8-3-9-15-22/h1-15H,16-19H2

InChI Key

IMDTUNILHDTZQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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